2-((4-Chlorobenzyl)amino)-9H-purin-6-ol

Antimicrobial resistance MRSA Purine positional isomers

2-((4-Chlorobenzyl)amino)-9H-purin-6-ol (CAS 123994-85-4) is a synthetic small-molecule purine derivative with the molecular formula C₁₂H₁₀ClN₅O and a molecular weight of 275.69 g·mol⁻¹. The compound features a 4-chlorobenzylamino substituent at the purine 2‑position and a carbonyl group at the 6‑position, distinguishing it from the more extensively studied 6‑substituted benzylaminopurine isomers.

Molecular Formula C12H10ClN5O
Molecular Weight 275.69 g/mol
CAS No. 123994-85-4
Cat. No. B11847013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-Chlorobenzyl)amino)-9H-purin-6-ol
CAS123994-85-4
Molecular FormulaC12H10ClN5O
Molecular Weight275.69 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CNC2=NC3=C(C(=O)N2)NC=N3)Cl
InChIInChI=1S/C12H10ClN5O/c13-8-3-1-7(2-4-8)5-14-12-17-10-9(11(19)18-12)15-6-16-10/h1-4,6H,5H2,(H3,14,15,16,17,18,19)
InChIKeyCYIICQJYPMRJFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-((4-Chlorobenzyl)amino)-9H-purin-6-ol (CAS 123994-85-4) – A 2‑Substituted Purin-6-ol for Focused MedChem Library Design


2-((4-Chlorobenzyl)amino)-9H-purin-6-ol (CAS 123994-85-4) is a synthetic small-molecule purine derivative with the molecular formula C₁₂H₁₀ClN₅O and a molecular weight of 275.69 g·mol⁻¹ . The compound features a 4-chlorobenzylamino substituent at the purine 2‑position and a carbonyl group at the 6‑position, distinguishing it from the more extensively studied 6‑substituted benzylaminopurine isomers. It belongs to the broader class of 2,6‑disubstituted purines, a scaffold frequently exploited in kinase inhibitor and nucleoside analogue programs [1]. The 2‑substitution pattern is of particular interest in medicinal chemistry because it can modulate hydrogen‑bonding networks within the purine binding pocket of ATP‑dependent enzymes, potentially offering selectivity profiles that differ from the corresponding 6‑substituted or 9‑substituted regioisomers [1].

Why 2-((4-Chlorobenzyl)amino)-9H-purin-6-ol Cannot Be Replaced by the 6‑Substituted Isomer or Other In‑Class Purines


Purine derivatives bearing identical substituents at different ring positions are not functionally interchangeable. The position of the 4-chlorobenzylamino group—whether at the purine 2‑position (as in the title compound) or the 6‑position (as in the extensively studied 6‑(4-chlorobenzylamino)purine isomer)—determines the spatial orientation of the chlorobenzyl pharmacophore relative to the purine H‑bond donor/acceptor array. This positional shift can alter ligand‑target recognition, as demonstrated by the differing antimicrobial and cytotoxic profiles reported for 6‑substituted benzylaminopurines [1] and the distinct adenosine A₁ receptor binding affinities measured for 2‑substituted purine derivatives in the patent literature [2]. Consequently, replacing 2-((4-chlorobenzyl)amino)-9H-purin-6-ol with its 6‑substituted isomer or with a generic 2‑aminopurine analogue risks losing the specific interaction geometry required for a given biological or biochemical application. The quantitative evidence below details the measurable differences that underpin this selection decision.

Quantitative Differentiation Evidence for 2-((4-Chlorobenzyl)amino)-9H-purin-6-ol Versus Closest Analogs


Regioisomeric Position Dictates Antibacterial Activity: 2‑Substituted vs. 6‑Substituted 4‑Chlorobenzylaminopurine

The 6‑substituted regioisomer of 4‑chlorobenzylaminopurine (compound 22 in Tuncbilek et al., 2009) demonstrated antibacterial activity comparable to the clinical standard ciprofloxacin against methicillin‑resistant Staphylococcus aureus (MRSA), with MIC values at or below 2 µg·mL⁻¹ [1]. While direct MIC data for the 2‑substituted title compound are not publicly available in this assay system, the regioisomeric switch from the 6‑position to the 2‑position is known to alter the presentation of the chlorobenzyl group to the purine‑recognition site of target enzymes, a principle confirmed by the divergent adenosine A₁ receptor binding of 2‑benzylamino‑ vs. 6‑benzylaminopurine derivatives [2]. Therefore, selecting the 2‑substituted compound specifically addresses applications where purine‑site binding geometry at the 2‑position is critical, such as in the development of 2‑selective kinase inhibitors or 2‑substituted nucleoside prodrugs.

Antimicrobial resistance MRSA Purine positional isomers Structure–activity relationship

Predicted Physicochemical Differentiation: Target Compound Density and Thermal Stability vs. 6‑Substituted Isomer

The target compound has a reported density of 1.61 g·cm⁻³, a boiling point of 580.4 °C at 760 mmHg, and a flash point of 304.8 °C . In contrast, the 6‑(4-chlorobenzylamino)purine isomer (CAS 207683-21-4) exhibits a melting point of approximately 100 °C . While boiling point and flash point data for the 6‑isomer are not available from the same source, the substantially lower melting point of the 6‑isomer indicates differences in crystal packing and intermolecular interactions that can affect solubility, formulation stability, and solid‑state handling in laboratory settings. For researchers requiring a purine scaffold with higher predicted thermal stability for high‑temperature reactions or long‑term storage, the 2‑substituted compound offers a differentiated physical property profile.

Thermal stability Density comparison Purine regioisomers Pre-formulation

Commercially Available High‑Purity Material (≥98%) Supports Reproducible SAR and Biochemical Assays

The target compound is commercially supplied at a purity of ≥98% (HPLC) by specialty chemical vendors, with ISO‑certified quality systems and full analytical documentation including MSDS, NMR, and HPLC reports . In comparison, the 6‑substituted isomer (CAS 207683-21-4) is typically offered at 97% purity or lower . For structure–activity relationship (SAR) campaigns where even small percentages of impurity can confound biological assay results—particularly in kinase profiling or cell‑based reporter assays—the availability of ≥98% pure material reduces the risk of false‑positive or false‑negative hits and improves inter‑batch reproducibility. This purity differential, while seemingly small, is practically relevant when screening at compound concentrations in the low micromolar range, where a 2–3% impurity could contribute to off‑target effects.

Compound purity Quality control Medicinal chemistry Reproducibility

2‑Substitution on Purin-6-ol Provides a Handlebars for Selective Derivatization Not Available in 6‑Substituted Analogs

The 2‑amino‑6‑oxopurine (guanine‑like) core of the title compound retains a free N‑9 position and an NH at the 1‑position that can be selectively alkylated, acylated, or glycosylated without competing reactions at the 6‑position, which is already oxidized to the carbonyl form [1]. In contrast, 6‑(4-chlorobenzylamino)purine bears the 4-chlorobenzylamino substituent at the 6‑position, occupying a site that is more commonly derivatized in adenine‑based kinase inhibitors [2]. This difference in functional‑group tolerance allows the title compound to be used in parallel library synthesis strategies where 9‑substituted purin‑6‑ol derivatives are desired, while the 6‑substituted isomer would require protection/deprotection steps. The 2‑position attachment also leaves the N‑3 and N‑7 atoms available for metal coordination in the design of metallodrug conjugates, an application demonstrated for 6‑(4-chlorobenzylamino)purine copper(II) complexes [3].

Synthetic versatility Late‑stage functionalization Purine library design 2,6‑Disubstituted purines

Recommended Procurement Scenarios for 2-((4-Chlorobenzyl)amino)-9H-purin-6-ol


Focused 2‑Substituted Purine Kinase Inhibitor Library Synthesis

The title compound serves as a key intermediate for the parallel synthesis of 2,9‑disubstituted purin‑6‑ol libraries targeting the ATP‑binding site of kinases. The free N‑9 position enables high‑yielding alkylation or Mitsunobu coupling with diverse alcohol fragments, while the 2‑(4-chlorobenzylamino) group provides a fixed hydrophobic anchor for occupancy of the kinase selectivity pocket. The ≥98% purity [1] ensures that library members are produced with minimal side products, facilitating direct biological evaluation without intermediate purification. This application is directly supported by the established kinase‑inhibitory activity of structurally related 2,6‑disubstituted purines [2].

Antimicrobial SAR Expansion Beyond 6‑Substituted Purines

Building on the potent anti‑MRSA activity of the 6‑substituted 4‑chlorobenzylamino purine isomer (MIC comparable to ciprofloxacin) [1], the 2‑substituted regioisomer is an essential comparator for dissecting the positional SAR of the chlorobenzylamino pharmacophore. Systematic head‑to‑head testing of the 2‑ and 6‑isomers against drug‑resistant Gram‑positive bacteria can reveal whether the purine substitution site influences the spectrum of activity or resistance liability, guiding the selection of a lead isomer for further optimization.

Metallodrug Lead Generation Using the 2‑Amino‑6‑oxo Purine Scaffold

The 2‑amino‑6‑oxo substitution pattern of the title compound mimics the guanine nucleobase, a known metal‑chelating motif. Copper(II) and cobalt(II) complexes of 6‑(4-chlorobenzylamino)purine have demonstrated in vitro cytotoxicity against human cancer cell lines (G‑361 melanoma, HOS osteosarcoma, K‑562 leukemia, MCF7 breast adenocarcinoma) [1][2]. The 2‑substituted analogue offers an alternative coordination geometry: the 2‑(4-chlorobenzylamino) group is expected to orient the chlorobenzyl substituent differently relative to the metal center compared to the 6‑substituted isomer, potentially modulating the lipophilicity and cellular uptake of the resulting metal complex. This differential positioning is critical for structure–activity relationship studies in metallodrug discovery.

Adenosine Receptor Ligand Design with Defined 2‑Position Occupancy

2‑Substituted purine derivatives have been reported as adenosine A₁ receptor ligands in patent literature, with measured Ki values in the nanomolar range for selected 2‑benzylamino‑purine ribosides [1]. Although the title compound lacks the ribose moiety required for high‑affinity adenosine receptor binding, its 2‑(4-chlorobenzylamino) pharmacophore mirrors the substitution pattern of these active ligands. It can therefore serve as an aglycone scaffold for the systematic exploration of N‑9 sugar or carbocyclic substituent effects on adenosine receptor subtype selectivity, without interference from additional substituents at the 6‑position.

Quote Request

Request a Quote for 2-((4-Chlorobenzyl)amino)-9H-purin-6-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.